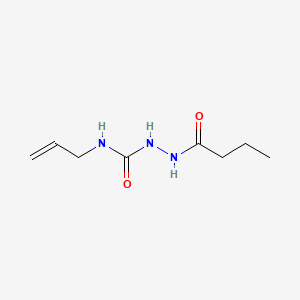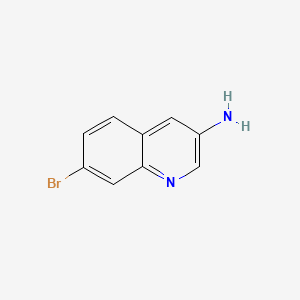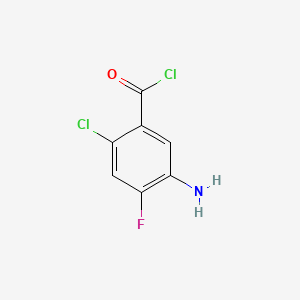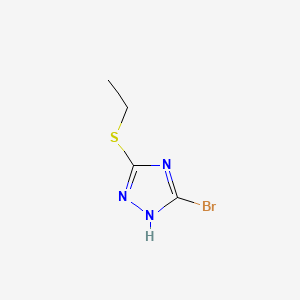
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C9H19NO2S. . This compound is characterized by the presence of a carbamate group and a mercapto group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl chloroformate with 2-mercapto-1,1-dimethylethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
tert-Butyl chloroformate+2-mercapto-1,1-dimethylethylamine→Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Carbamates and esters.
科学的研究の応用
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester is used in various scientific research applications:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development as a prodrug.
Industry: Used in the synthesis of specialty chemicals and polymers.
作用機序
The mechanism of action of carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester involves the formation of stable carbamate and mercapto intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications that alter their activity and function.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2-mercaptoethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, methyl ester
Uniqueness
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester is unique due to its combination of a bulky tert-butyl group and a reactive mercapto group. This unique structure allows it to serve as a versatile intermediate in various chemical reactions and applications.
特性
CAS番号 |
134362-19-9 |
|---|---|
分子式 |
C9H19NO2S |
分子量 |
205.32 g/mol |
IUPAC名 |
tert-butyl N-(2-methyl-1-sulfanylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO2S/c1-8(2,3)12-7(11)10-9(4,5)6-13/h13H,6H2,1-5H3,(H,10,11) |
InChIキー |
XICWIXHBBILNLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS |
同義語 |
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


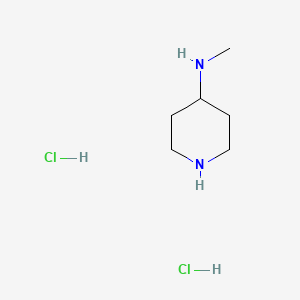
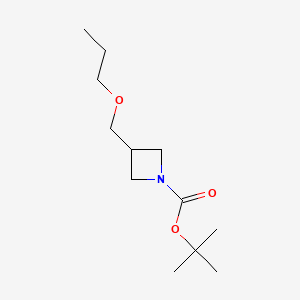

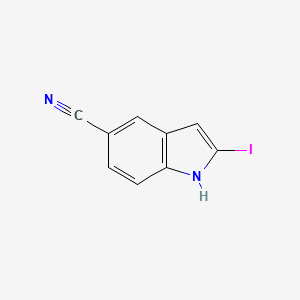
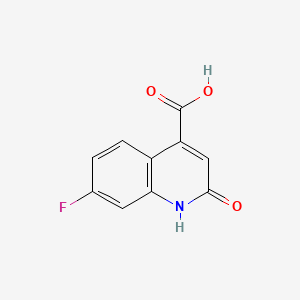
![2-ethylhexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B594693.png)
